molecular formula C18H15N5S B12041948 4-(((1H-Indol-3-yl)methylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-18-7

4-(((1H-Indol-3-yl)methylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12041948
CAS No.: 478256-18-7
M. Wt: 333.4 g/mol
InChI Key: KMKXLAXUXYIBEV-RGVLZGJSSA-N
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Description

4-(((1H-Indol-3-yl)methylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an indole moiety, a triazole ring, and a thiol group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-Indol-3-yl)methylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazole Ring Formation: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

    Final Coupling Reaction: The final step involves the condensation of the indole derivative with the triazole intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced at various positions, particularly at the imine and triazole rings.

    Substitution: The indole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under basic or acidic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted indole and triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its biological activity, it is being explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.

Industry

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: Its derivatives are being studied for their potential therapeutic effects.

Mechanism of Action

The mechanism by which 4-(((1H-Indol-3-yl)methylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole moiety can interact with biological membranes and proteins, while the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((1H-Indol-3-yl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(((1H-Indol-3-yl)methylene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-(((1H-Indol-3-yl)methylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

478256-18-7

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15N5S/c1-12-5-4-6-13(9-12)17-21-22-18(24)23(17)20-11-14-10-19-16-8-3-2-7-15(14)16/h2-11,19H,1H3,(H,22,24)/b20-11+

InChI Key

KMKXLAXUXYIBEV-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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